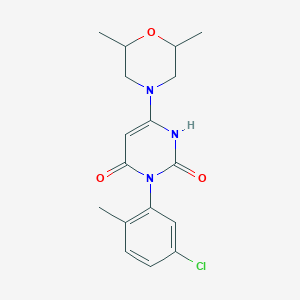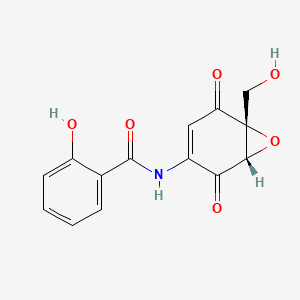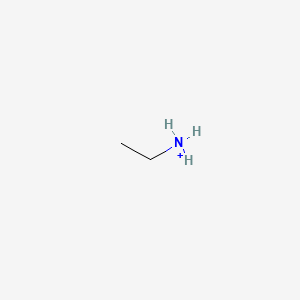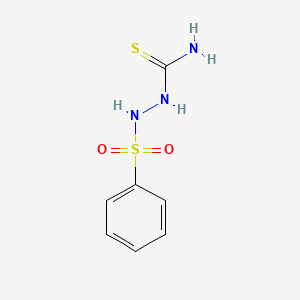
3-(5-chloro-2-methylphenyl)-6-(2,6-dimethyl-4-morpholinyl)-1H-pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-chloro-2-methylphenyl)-6-(2,6-dimethyl-4-morpholinyl)-1H-pyrimidine-2,4-dione is a dialkylarylamine and a tertiary amino compound.
Scientific Research Applications
Novel Synthesis Methods
Multicomponent Synthesis of Pyridine-Pyrimidines : A novel method using triazine diphosphonium hydrogen sulfate ionic liquid on functionalized nanosilica as a catalyst has been developed for the efficient synthesis of pyridine-pyrimidines, which includes derivatives similar to the compound (Rahmani et al., 2018).
Synthesis of New Derivatives of Pyrimidinone : Research focused on creating new derivatives of pyrimidinone, which is structurally related to the target compound, using various methods including melting with cinnamic aldehyde (Harutyunyan et al., 2018).
Synthesis and Structural Analysis : Studies involving the synthesis and structural analysis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, which are structurally similar, have been conducted. These studies focus on molecular structures and crystal structures, providing insights into the chemical behavior of related compounds (Trilleras et al., 2009).
Catalyzed Synthesis of Furochromone Pyrimidine Derivatives : Innovative methods have been developed for the synthesis of furochromone pyrimidine derivatives, demonstrating the versatility of pyrimidine compounds in synthetic chemistry (Abu‐Hashem & Youssef, 2011).
Biological and Chemical Properties
In Vitro Cytotoxic Evaluation of Dihydropyrimidine Derivatives : Studies have investigated the synthesis of dihydropyrimidine-2,4(1H,3H)-dione derivatives and their cytotoxic effects, indicating the potential of these compounds in biomedical applications (Udayakumar et al., 2017).
Synthesis of Bioactive Heterocycles : Research into the synthesis of 1,3-dimethyl-6-[methyl(4-aryloxybut-2ynyl)amino]pyrimidine-2,4(1H,3H)-diones has been conducted, showcasing the potential of pyrimidine derivatives in the creation of bioactive molecules (Majumdar & Bhattacharyya, 2001).
properties
Product Name |
3-(5-chloro-2-methylphenyl)-6-(2,6-dimethyl-4-morpholinyl)-1H-pyrimidine-2,4-dione |
|---|---|
Molecular Formula |
C17H20ClN3O3 |
Molecular Weight |
349.8 g/mol |
IUPAC Name |
3-(5-chloro-2-methylphenyl)-6-(2,6-dimethylmorpholin-4-yl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H20ClN3O3/c1-10-4-5-13(18)6-14(10)21-16(22)7-15(19-17(21)23)20-8-11(2)24-12(3)9-20/h4-7,11-12H,8-9H2,1-3H3,(H,19,23) |
InChI Key |
DMFFTJYOPSSREU-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)C2=CC(=O)N(C(=O)N2)C3=C(C=CC(=C3)Cl)C |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC(=O)N(C(=O)N2)C3=C(C=CC(=C3)Cl)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,4-dichlorophenyl)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B1227985.png)
![4-Amino-5-cyano-2-(1-naphthalenylmethylthio)-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide](/img/structure/B1227986.png)


![(1R,4S,5S,8R,9S,12R)-4,12-dihydroxy-5-methyl-8-prop-1-en-2-yl-10-oxatricyclo[7.2.1.01,5]dodecan-11-one](/img/structure/B1227992.png)

![(4R)-4-[(3R,5R,6S,10R,13R,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1227996.png)




![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-dimethoxyphosphoryl-2-(1-naphthalenyl)-5-oxazolamine](/img/structure/B1228006.png)

